



## Application Note: Enrofloxacin Sustained-Release Formulations for Veterinary Medicine

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Ecenofloxacin |           |
| Cat. No.:            | B064325       | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction Enrofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic exclusively for veterinary use.[1][2] It is highly effective against a wide range of Gram-negative and Gram-positive bacteria, as well as Mycoplasma species, by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription.[2][3] Enrofloxacin is widely used to treat infections of the respiratory, digestive, and urinary tracts in various animals, including cattle, pigs, dogs, and cats.[1][4] However, conventional formulations often have a relatively short invivo half-life, necessitating frequent administration to maintain therapeutic drug concentrations. [5] This can be stressful for the animals and inconvenient for veterinarians and owners.

Sustained-release (SR) or long-acting (LA) formulations offer a solution by maintaining effective plasma drug concentrations for an extended period from a single administration.[6] This approach can reduce the frequency of dosing, minimize the "peak and valley" fluctuations in blood concentration, improve patient compliance, and potentially reduce the overall dose and treatment cost.[5][7] This document outlines various formulation strategies, presents key quantitative data, and provides detailed protocols for the development and evaluation of sustained-release enrofloxacin formulations.

### **Formulation Strategies for Sustained Release**

Several technologies have been employed to develop sustained-release formulations of enrofloxacin. Key strategies include:



- Polymeric Microspheres: Biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA)
  are used to encapsulate enrofloxacin.[8] The drug is released gradually as the polymer
  matrix degrades and the drug diffuses out.[9] This method has shown promise in prolonging
  the drug's half-life and can be designed for targeted delivery, such as to the lungs.[2][4][10]
- Long-Acting Injectable Solutions: These formulations often use co-solvents and viscosity-enhancing agents like polyvinylpyrrolidone (PVP) to create a depot at the injection site from which the drug is slowly released.[6][11] Adjusting the pH and including components like arginine or cyclodextrins can also modify the release profile.[7]
- Thermosensitive Gels: Polymers that exist as a solution at room temperature but form a gel
  at body temperature can be used as an injectable drug depot. This allows for easy
  administration followed by the formation of a sustained-release matrix in situ.
- Solid Dispersions: For oral administration, creating solid dispersions can improve the dissolution rate and palatability of enrofloxacin, which has very low aqueous solubility.[12]
   [13] While typically for immediate release, this technology can be combined with coatings to achieve a controlled release profile.[5]

# Data Presentation: Physicochemical and Pharmacokinetic Properties

Quantitative data from various studies are summarized below to allow for comparison between different formulation approaches.

Table 1: Physicochemical Characteristics of Enrofloxacin Sustained-Release Formulations

| Formulation<br>Type   | Polymer/Ve<br>hicle | Particle<br>Size (µm) | Drug<br>Loading (%) | Entrapment<br>Efficiency<br>(%) | Reference  |
|-----------------------|---------------------|-----------------------|---------------------|---------------------------------|------------|
| PLGA<br>Nanoparticles | PLGA                | 0.102 ± 0.006         | 1.41 ± 0.27         | 43.8 ± 8.3                      | [8]        |
| Microspheres          | N/A                 | 10.06 (mean)          | N/A                 | N/A                             | [2][4][10] |

N/A: Data not available in the cited source.



Table 2: In Vitro Release Profile of Enrofloxacin Formulations

| Formulation<br>Type    | Time (hours)     | Cumulative<br>Release (%) | Key<br>Observation                                         | Reference |
|------------------------|------------------|---------------------------|------------------------------------------------------------|-----------|
| PLGA<br>Nanoparticles  | 24               | ~60                       | Biphasic release pattern                                   | [8]       |
| PLGA<br>Nanoparticles  | 100.8 (4.2 days) | 96                        | Near-complete<br>release over<br>several days              | [8]       |
| Microspheres           | 12               | ~40                       | Controlled, slow<br>release<br>compared to raw<br>material | [4]       |
| Raw<br>Enrofloxacin    | 12               | 99.8                      | Very rapid<br>dissolution                                  | [4]       |
| Injectable<br>Solution | 0.5              | 20                        | Initial burst<br>release                                   | [5]       |
| Injectable<br>Solution | 12               | 80.2                      | Sustained<br>release over 12<br>hours                      | [5]       |

Table 3: Comparative Pharmacokinetic Parameters of Enrofloxacin Formulations



| Formula<br>tion                     | Animal<br>Model          | Dose<br>(mg/kg) | Cmax<br>(µg/mL) | Tmax<br>(h)    | AUC<br>(μg·h/m<br>L) | t⅓ (h)          | Referen<br>ce |
|-------------------------------------|--------------------------|-----------------|-----------------|----------------|----------------------|-----------------|---------------|
| Conventi<br>onal<br>Injection       | Rats<br>(Lung<br>Tissue) | 7.5             | 5.95<br>(μg/g)  | N/A            | 11.66<br>(μg·h/g)    | 7.94            | [2][4][10]    |
| Microsph<br>eres                    | Rats<br>(Lung<br>Tissue) | 7.5             | 93.36<br>(μg/g) | N/A            | 508.00<br>(μg·h/g)   | 13.28           | [2][4][10]    |
| Long-<br>Acting<br>Injection<br>(A) | Pigs<br>(Plasma)         | 2.5             | 0.57 ±<br>0.09  | 1.92 ±<br>0.42 | 4.88 ±<br>0.77       | 6.70 ±<br>1.13  | [7]           |
| Long-<br>Acting<br>Injection<br>(B) | Pigs<br>(Plasma)         | 2.5             | 0.81 ±<br>0.11  | 2.33 ±<br>0.29 | 8.87 ±<br>0.99       | 9.34 ±<br>0.89  | [7]           |
| Long-<br>Acting<br>Injection<br>(C) | Pigs<br>(Plasma)         | 2.5             | 0.79 ±<br>0.10  | 1.58 ±<br>0.20 | 7.07 ±<br>0.92       | 7.42 ±<br>0.91  | [7]           |
| Referenc<br>e<br>Injection          | Pigs<br>(Plasma)         | 2.5             | 0.61 ±<br>0.13  | 1.58 ±<br>0.20 | 5.46 ±<br>0.81       | 7.12 ±<br>0.98  | [7]           |
| Solid Dispersio n Granules          | Pigs<br>(Plasma)         | 2.5             | 0.64 ±<br>0.21  | 1.42 ±<br>0.34 | 7.96 ±<br>1.22       | 12.58 ±<br>5.89 | [13]          |

Note: Parameters for lung tissue are in  $\mu g/g$  and  $\mu g \cdot h/g$ . Cmax = Maximum Concentration, Tmax = Time to Maximum Concentration, AUC = Area Under the Curve,  $t\frac{1}{2}$  = Elimination Half-life.



## **Experimental Protocols**

The following protocols provide detailed methodologies for the preparation and evaluation of sustained-release enrofloxacin formulations.

## Protocol 1: Preparation of Enrofloxacin-Loaded PLGA Nanoparticles

This protocol is based on the single-emulsion solvent evaporation method.[8]

#### Materials:

- Enrofloxacin powder
- Poly(lactic-co-glycolic acid) (PLGA)
- Dichloromethane (DCM)
- Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
- Deionized water
- · Magnetic stirrer
- · High-speed homogenizer or sonicator
- Centrifuge

#### Procedure:

- Organic Phase Preparation: Dissolve a specific amount of PLGA and enrofloxacin in DCM.
   For example, dissolve 100 mg of PLGA and 20 mg of enrofloxacin in 5 mL of DCM.
- Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2% w/v in deionized water). This will act as the emulsifier.
- Emulsification: Add the organic phase to a larger volume of the aqueous PVA solution (e.g., 50 mL) under continuous stirring.



- Homogenization: Immediately homogenize the mixture at high speed (e.g., 15,000 rpm for 5 minutes) or sonicate to form a fine oil-in-water (O/W) emulsion.
- Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate completely, leading to the formation of solid nanoparticles.
- Particle Collection: Collect the nanoparticles by centrifugation (e.g., 12,000 g for 20 minutes).
- Washing: Wash the collected nanoparticle pellet multiple times with deionized water to remove residual PVA and un-encapsulated drug. Resuspend the pellet in water and centrifuge again for each wash cycle.
- Lyophilization: Freeze-dry the final washed pellet to obtain a fine, dry powder of enrofloxacinloaded nanoparticles, which can be stored for later use.

## **Protocol 2: In Vitro Drug Release Study**

This protocol determines the rate and extent of drug release from the formulation.

#### Materials:

- Enrofloxacin SR formulation (e.g., nanoparticles, microspheres)
- Phosphate Buffered Saline (PBS), pH 7.4
- Shaking incubator or USP Dissolution Apparatus (e.g., Paddle type)
- Centrifuge tubes or dialysis membranes
- HPLC system for enrofloxacin quantification

#### Procedure:

 Sample Preparation: Accurately weigh a quantity of the enrofloxacin formulation and place it into a container (e.g., a 15 mL centrifuge tube or a dialysis bag).



- Release Medium: Add a defined volume of pre-warmed (37°C) PBS (pH 7.4) to the container.
- Incubation: Place the container in a shaking incubator set to 37°C and a suitable agitation speed (e.g., 100 rpm).
- Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
- Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
- Sample Analysis: Analyze the withdrawn samples for enrofloxacin concentration using a validated HPLC method.[7]
- Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative percent release versus time to obtain the release profile.

## **Protocol 3: In Vivo Pharmacokinetic Study in Pigs**

This protocol outlines the steps for evaluating the pharmacokinetic profile of an SR enrofloxacin formulation following intramuscular injection in pigs.[7]

#### Materials:

- Healthy pigs (e.g., 36 pigs, as in the reference study)
- Enrofloxacin SR injectable formulation
- Conventional enrofloxacin injection (as a control)
- Syringes and needles
- Blood collection tubes (containing anticoagulant, e.g., heparin)
- Centrifuge



HPLC system for plasma drug concentration analysis

#### Procedure:

- Animal Acclimatization: Acclimate healthy pigs to the study environment for at least one
  week before the experiment. Ensure they have free access to feed and water.
- Dosing: Divide the pigs into treatment groups. Administer a single intramuscular injection of the sustained-release formulation at a specific dose (e.g., 2.5 mg/kg body weight).[7] Another group should receive the conventional formulation as a control.
- Blood Sampling: Collect blood samples (e.g., 5 mL) from the jugular vein at predetermined time points post-injection (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours).
- Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., 3000 rpm for 10 minutes) to separate the plasma.
- Sample Storage: Store the collected plasma samples at -20°C or lower until analysis.
- Plasma Analysis: Determine the concentration of enrofloxacin (and its active metabolite, ciprofloxacin) in the plasma samples using a validated HPLC method with fluorescence detection.
- Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonLin) to analyze the plasma concentration-time data.[7] Calculate key parameters including Cmax, Tmax, AUC, and elimination half-life (t½).
- Statistical Analysis: Compare the pharmacokinetic parameters between the SR formulation and the conventional formulation using appropriate statistical tests (e.g., ANOVA) to determine significance.[7]

## **Visualizations: Workflows and Mechanisms**

Diagrams created using Graphviz DOT language to illustrate key processes.





Click to download full resolution via product page

Caption: Workflow for development of sustained-release enrofloxacin.





Click to download full resolution via product page

Caption: Protocol for preparing enrofloxacin-PLGA nanoparticles.





Click to download full resolution via product page

Caption: Mechanism of action of enrofloxacin on bacterial cells.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and evaluation of enrofloxacin microspheres and tissue distribution in rats PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress in the Preparation of Enrofloxacin for Use in Veterinary Medicine [arccjournals.com]
- 6. OLong-acting enrofloxacin injection and preparation method thereof Eureka | Patsnap [eureka.patsnap.com]
- 7. Comparative Study on Pharmacokinetics of Four Long-Acting Injectable Formulations of Enrofloxacin in Pigs PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KoreaMed [koreamed.org]



- 10. Preparation and evaluation of enrofloxacin microspheres and tissue distribution in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enrofloxacin Injectable Solution patented technology retrieval search results Eureka | Patsnap [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Application of a Physiologically Based Pharmacokinetic Model to Develop a Veterinary Amorphous Enrofloxacin Solid Dispersion PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Enrofloxacin Sustained-Release Formulations for Veterinary Medicine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b064325#enrofloxacin-formulation-for-sustained-release-in-veterinary-medicine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com